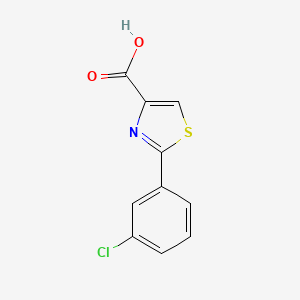

2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid

描述

2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid (CAS: 845885-82-7) is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 3-chlorophenyl group and at position 4 with a carboxylic acid moiety. Its molecular formula is C₁₀H₆ClNO₂S, with a molecular weight of 239.67 g/mol and a purity of ≥97% in commercial preparations .

属性

IUPAC Name |

2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2S/c11-7-3-1-2-6(4-7)9-12-8(5-15-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNSCDQVZFMLMAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NC(=CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60383306 | |

| Record name | 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

33.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24832418 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

845885-82-7 | |

| Record name | 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60383306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthesis of 2-(3-Chlorophenyl)thiazole-4-carbaldehyde

- Starting Materials: 3-chlorobenzaldehyde and thioamide derivatives.

- Reaction: The Hantzsch thiazole synthesis is employed, involving the condensation of α-haloketones with thioamides in the presence of a base.

- Conditions: Typically carried out under reflux in polar aprotic solvents such as DMF or ethanol, with bases like potassium carbonate or triethylamine facilitating cyclization.

- Outcome: Formation of the thiazole ring substituted with the 3-chlorophenyl group and bearing an aldehyde at the 4-position.

Oxidation of the Aldehyde to Carboxylic Acid

- Reagents: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Conditions: The aldehyde is oxidized under controlled temperature to avoid over-oxidation or degradation of the thiazole ring.

- Product: this compound.

- Yield: Reported yields vary but are generally high (>80%) with optimized conditions.

Alternative Preparation Routes

- Direct Cyclization: Some methods explore direct cyclization of thioamide derivatives with α-haloketones bearing the 3-chlorophenyl substituent and a carboxylate functionality, though these are less common due to synthetic complexity.

- Hydrolysis of Esters: Ester derivatives of this compound can be hydrolyzed under alkaline conditions to yield the free acid.

Reaction Conditions and Optimization

| Step | Reaction Type | Reagents/Conditions | Product | Typical Yield | Notes |

|---|---|---|---|---|---|

| 1 | Hantzsch Thiazole Synthesis | 3-Chlorobenzaldehyde, thioamide, base (K2CO3), solvent (DMF/EtOH), reflux | 2-(3-Chlorophenyl)thiazole-4-carbaldehyde | 70-85% | Base and solvent choice critical for cyclization efficiency |

| 2 | Oxidation | KMnO4 or CrO3, aqueous/organic solvent, controlled temperature | This compound | 80-90% | Temperature control prevents ring degradation |

Industrial Production Considerations

- Scale-up: Industrial synthesis optimizes solvent recycling, reagent stoichiometry, and reaction time to maximize yield and minimize waste.

- Purification: Crystallization and chromatographic techniques ensure high purity (>97%) required for pharmaceutical or research applications.

- Safety: Handling of oxidants and chlorinated aromatic compounds requires appropriate containment and personal protective equipment.

Chemical Reaction Analysis

- The aldehyde intermediate is a versatile precursor, allowing for selective oxidation to the acid or reduction to the corresponding alcohol.

- The carboxylic acid group in the final product can be further transformed into acid chlorides or amides, expanding its utility in synthetic chemistry.

- Electrophilic substitution on the thiazole ring is possible but requires careful control to avoid side reactions.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Product Form | Advantages | Limitations |

|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | 3-Chlorobenzaldehyde, thioamide, base, reflux in DMF/EtOH | 2-(3-Chlorophenyl)thiazole-4-carbaldehyde | Well-established, high yield | Requires careful base selection |

| Oxidation | KMnO4 or CrO3, controlled temperature | This compound | High yield, straightforward | Oxidant handling precautions |

| Ester Hydrolysis (alternative) | NaOH or KOH, aqueous conditions | This compound | Mild conditions, simple reagents | Requires ester precursor |

Research Findings and Notes

- The oxidation of 2-(3-chlorophenyl)thiazole-4-carbaldehyde to the carboxylic acid is the most reliable and widely reported method.

- Reaction parameters such as temperature, solvent polarity, and oxidant concentration significantly influence yield and purity.

- The compound’s stability under standard laboratory conditions facilitates its use as a synthetic intermediate.

- The presence of the 3-chlorophenyl substituent provides enhanced chemical stability and potential biological activity, making the preparation method critical for downstream applications in medicinal chemistry and material science.

化学反应分析

Types of Reactions: 2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the thiazole ring or the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring .

科学研究应用

Pharmaceutical Applications

Antimicrobial and Antiinflammatory Agents

This compound serves as an important intermediate in the synthesis of pharmaceuticals, especially those targeting antimicrobial and anti-inflammatory activities. Research has shown that thiazole derivatives exhibit potent activity against various bacterial strains and inflammatory conditions. For example, derivatives of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid have been synthesized to enhance their efficacy against pathogens such as Mycobacterium tuberculosis .

Anticonvulsant Activity

Thiazole compounds have also been investigated for their anticonvulsant properties. A study demonstrated that thiazole-bearing analogues exhibited significant anticonvulsant activity in animal models, suggesting that modifications to the thiazole ring can lead to compounds with therapeutic potential against epilepsy .

Agricultural Applications

Herbicides and Fungicides

In agriculture, this compound is utilized in the formulation of agrochemicals, including herbicides and fungicides. Its structural properties contribute to the development of effective agents that protect crops from pests and diseases while improving yield .

Material Science

Development of Novel Materials

The unique chemical structure of this compound allows it to be explored in material science for the creation of new polymers and coatings. Its stability and reactivity make it a suitable candidate for developing materials with specific properties tailored for industrial applications .

Analytical Chemistry

Reference Standards

In analytical chemistry, this compound is used as a reference standard in various detection methods. Its well-defined structure aids in the quantification of related substances in complex mixtures, making it valuable in quality control processes within pharmaceutical and chemical industries .

Case Study 1: Antimicrobial Efficacy

A recent study focused on synthesizing derivatives of this compound to evaluate their effectiveness against M. tuberculosis. The most potent derivative showed an MIC (Minimum Inhibitory Concentration) of 0.06 µg/ml, outperforming traditional antibiotics like isoniazid .

Case Study 2: Agricultural Impact

Research conducted on the application of thiazole derivatives in agricultural settings highlighted their effectiveness as fungicides. Field trials indicated that crops treated with these compounds had a significantly reduced incidence of fungal infections compared to untreated controls .

作用机制

The mechanism of action of 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and the carboxylic acid group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

相似化合物的比较

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic Acid

- Structure : Differs by a 4-methyl group instead of 3-chloro on the phenyl ring.

- Molecular Formula: C₁₁H₉NO₂S; Molecular Weight: 219.26 g/mol .

- Activity : Identified as a potent AgrA inhibitor with strong docking scores, suggesting that electron-donating methyl groups at the para position retain binding efficacy .

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic Acid

- Structure : Features two chlorine atoms at positions 2 and 3 on the phenyl ring.

- Molecular Formula: C₁₀H₅Cl₂NO₂S; Molecular Weight: 274.12 g/mol .

- Impact : Increased lipophilicity due to additional chlorine may enhance membrane permeability but reduce solubility.

2-(3-Chloro-4-Fluorophenyl)-1,3-thiazole-4-carboxylic Acid

- Structure : Substituted with 3-chloro and 4-fluoro groups.

- Molecular Formula: C₁₀H₅ClFNO₂S; Molecular Weight: 257.67 g/mol .

Core Heterocycle Modifications

2-(2-Chlorophenyl)-1,3-Oxazole-4-carboxylic Acid

- Structure : Replaces thiazole (S-containing) with oxazole (O-containing).

- Molecular Formula: C₁₀H₆ClNO₃; Molecular Weight: 223.62 g/mol .

- Key Difference : Oxazole’s reduced aromaticity and hydrogen-bonding capacity may lower binding affinity compared to thiazole derivatives.

Functional Group Additions

2-[4-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic Acid

- Structure : Contains a trifluoromethyl (-CF₃) group at the para position.

- Molecular Formula: C₁₁H₆F₃NO₂S; Molecular Weight: 273.23 g/mol .

- Impact : The strong electron-withdrawing -CF₃ group may enhance binding to hydrophobic pockets but reduce solubility.

2-(4-Chlorophenoxymethyl)-1,3-thiazole-4-carboxylic Acid

- Structure: Incorporates a phenoxymethyl linker.

- Molecular Formula: C₁₁H₈ClNO₃S; Molecular Weight: 269.70 g/mol .

Amino and Methyl Substitutions

2-(3-Chlorophenylamino)-5-methylthiazole-4-carboxylic Acid

Comparative Data Table

Key Findings and Implications

- Substituent Position : Meta-substituted chlorophenyl groups (e.g., 3-chloro) show optimal AgrA binding compared to para-methyl or dichloro analogs .

- Heterocycle Core : Thiazole derivatives generally outperform oxazole analogs due to sulfur’s electronegativity and aromatic stability .

- Functional Groups : Electron-withdrawing groups (e.g., -CF₃) enhance target interactions but may compromise solubility .

生物活性

2-(3-Chlorophenyl)-1,3-thiazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen. The presence of a chlorinated phenyl group enhances its biological activity by potentially influencing interactions with biological macromolecules.

| Property | Value |

|---|---|

| Molecular Formula | C10H7ClN2O2S |

| Molecular Weight | 253.71 g/mol |

| LogP (XLogP3-AA) | 3.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A notable study demonstrated that compounds structurally related to this thiazole derivative showed potent inhibitory effects against Mycobacterium tuberculosis with MIC values as low as 0.06 µg/ml . This suggests that the compound may serve as a scaffold for developing new anti-tubercular agents.

Enzyme Inhibition

The compound has been investigated for its potential to inhibit specific enzymes involved in pathogenic processes. For instance, derivatives have shown inhibitory activity against the β-ketoacyl synthase enzyme mtFabH, which is crucial for the fatty acid biosynthesis pathway in M. tuberculosis. The IC50 values for some derivatives were reported at approximately 0.95 µg/ml, indicating promising enzyme inhibition capabilities .

Anti-inflammatory and Antioxidant Activities

Compounds within this class have also been evaluated for anti-inflammatory effects. In vitro studies have shown that thiazole derivatives can reduce pro-inflammatory cytokine production, suggesting their potential utility in treating inflammatory diseases . Additionally, antioxidant assays indicate that these compounds can scavenge free radicals effectively, contributing to their therapeutic profile .

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of thiazole derivatives:

- Study on Antitubercular Activity :

- Enzyme Interaction Studies :

- Anti-inflammatory Potential :

常见问题

Q. What are the established synthetic routes for 2-(3-chlorophenyl)-1,3-thiazole-4-carboxylic acid, and what key intermediates are involved?

The synthesis typically involves condensation reactions between thioamides and haloketones or aldehydes to form the thiazole core. A critical intermediate is the 3-chlorophenyl-substituted thiazole precursor, which undergoes carboxylation at the 4-position. For example, the final step may involve hydrolysis of a nitrile group or oxidation of a methyl group to the carboxylic acid functionality. Melting points (mp) of 206–207°C serve as a key purity indicator .

Q. Table 1: Key Synthetic Parameters

| Step | Reaction Type | Key Intermediates | Characterization (mp) |

|---|---|---|---|

| 1 | Thiazole ring formation | 3-Chlorophenyl thioamide | IR/NMR for S-C-N bonds |

| 2 | Carboxylation | 4-CN or 4-CH₃ thiazole derivative | HPLC purity >97% |

| 3 | Final hydrolysis/oxidation | Target compound | mp 206–207°C |

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Spectroscopy :

- Chromatography :

- HPLC : Purity >97% with C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) with SHELX refinement resolve structural ambiguities in this compound?

SC-XRD using SHELXL provides high-resolution structural data, resolving challenges like disorder in the chlorophenyl ring or hydrogen-bonding networks involving the carboxylic acid group. For example, SHELX refinement can optimize anisotropic displacement parameters for Cl and S atoms, confirming the thiazole ring planarity (torsion angles <5°) and dihedral angles between the thiazole and phenyl rings (e.g., 15–25°) .

Q. Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Space group | P2₁/c |

| R-factor | <0.05 |

| Bond length (C-S) | 1.71 Å |

| Dihedral angle (thiazole-phenyl) | 22.5° |

Q. What strategies are employed in structure-activity relationship (SAR) studies to optimize bioactivity?

- Substitution Patterns : Fluorine or methyl groups at the 3-position of the phenyl ring (cf. 2-(3-fluorophenyl) analogs) enhance metabolic stability .

- Carboxylic Acid Bioisosteres : Replacing -COOH with tetrazole or sulfonamide groups improves membrane permeability while retaining target binding .

- Data-Driven Optimization : Pharmacological assays (e.g., IC₅₀ values in enzyme inhibition) guide iterative modifications. For instance, replacing chlorine with bulkier substituents (e.g., dichlorophenyl) may alter steric interactions with binding pockets .

Q. How can computational modeling address discrepancies in biological assay data for this compound?

Discrepancies (e.g., varying IC₅₀ values across studies) may arise from differences in protonation states of the carboxylic acid group under assay conditions (pH 7.4 vs. 5.5). Molecular dynamics (MD) simulations using software like AutoDock Vina can predict binding modes at different pH levels, while QM/MM calculations assess tautomeric equilibria of the thiazole ring .

Q. What analytical methods are critical for detecting degradation products under varying storage conditions?

- Accelerated Stability Studies : Use HPLC-MS to identify hydrolysis products (e.g., decarboxylated thiazole or chlorophenyl-thiazole isomers) .

- Thermogravimetric Analysis (TGA) : Detects decomposition above 210°C, correlating with mp data .

Q. How does the electronic nature of the 3-chlorophenyl group influence spectroscopic and reactivity profiles?

The electron-withdrawing Cl atom:

Q. What are the challenges in scaling up synthesis while maintaining >97% purity?

- Byproduct Formation : Optimize reaction time/temperature to minimize dimerization of the thiazole core.

- Purification : Use recrystallization (ethanol/water) or preparative HPLC with C18 columns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。